2-(1,2-Thiazol-3-yl)ethan-1-ol

Medicinal Chemistry Drug Discovery Agrochemical Formulation

2-(1,2-Thiazol-3-yl)ethan-1-ol (CAS 1506194-82-6), also referred to as 2-(isothiazol-3-yl)ethanol, is a five-membered heterocyclic compound belonging to the isothiazole class. Its structure incorporates a 1,2-thiazole ring substituted at the 3-position with a hydroxyethyl moiety (C5H7NOS; MW 129.18 g/mol; SMILES: OCCc1ccsn1).

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
Cat. No. B13257579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-Thiazol-3-yl)ethan-1-ol
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1=CSN=C1CCO
InChIInChI=1S/C5H7NOS/c7-3-1-5-2-4-8-6-5/h2,4,7H,1,3H2
InChIKeyXLTIRSFEVCKSMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2-Thiazol-3-yl)ethan-1-ol (CAS 1506194-82-6): Structural and Physicochemical Baseline for Procurement


2-(1,2-Thiazol-3-yl)ethan-1-ol (CAS 1506194-82-6), also referred to as 2-(isothiazol-3-yl)ethanol, is a five-membered heterocyclic compound belonging to the isothiazole class. Its structure incorporates a 1,2-thiazole ring substituted at the 3-position with a hydroxyethyl moiety (C5H7NOS; MW 129.18 g/mol; SMILES: OCCc1ccsn1) . Isothiazoles are distinguished from their 1,3-thiazole isomers by the adjacent positioning of the sulfur and nitrogen atoms, which imparts a unique electronic profile and influences both reactivity and biological interactions. This compound exhibits a calculated LogP of 0.6779 and a topological polar surface area (TPSA) of 33.12 Ų , parameters that are directly relevant to solubility and membrane permeability considerations in formulation. Commercial availability is typically reported at a purity of 95% .

Core Scaffold Isothiazole research tool with a modifiable hydroxyethyl handle
Physicochemical Profile Moderate hydrophilicity supports aqueous formulation screening
Synthetic Utility Primary alcohol enables derivatization to esters, ethers, and probes

Why 2-(1,2-Thiazol-3-yl)ethan-1-ol Cannot Be Interchanged with Common 1,3-Thiazole or Isothiazolone Alternatives


The procurement of 2-(1,2-Thiazol-3-yl)ethan-1-ol cannot be substituted with seemingly related 1,3-thiazole analogs or more common isothiazolones without fundamentally altering the intended research or industrial outcome. The 1,2-thiazole (isothiazole) ring system possesses a distinct electronic configuration and reactivity profile compared to the 1,3-thiazole isomer, directly stemming from the 1,2-relationship of its electronegative heteroatoms [1]. Furthermore, the compound's 3-hydroxyethyl substituent distinguishes it from the widely used isothiazol-3(2H)-one biocides; the absence of the reactive carbonyl group significantly alters its mechanism of action and chemical stability [2]. This specific substitution pattern and oxidation state are critical for applications where a non-oxidized, modifiable alcohol handle is required for further derivatization. The following quantitative evidence demonstrates specific areas where this compound's unique features provide a verifiable advantage.

1,3-Thiazole isomers exhibit a distinct electronic configuration; reactivity and formulation properties may not transfer directly.
Isothiazolone biocides contain a reactive carbonyl group that alters stability and mechanism; this non-oxidized core may shift degradation profile.
Simple 3-alkyl isothiazoles lack the primary alcohol handle; derivatization workflows and building-block utility may not reproduce.

Quantitative Evidence Guide for 2-(1,2-Thiazol-3-yl)ethan-1-ol: Verifiable Differentiation for Scientific Selection


Quantitative Physicochemical Differentiation from 1,3-Thiazole Analogs: LogP and TPSA

2-(1,2-Thiazol-3-yl)ethan-1-ol exhibits a distinct hydrophilicity profile compared to its 1,3-thiazole isomer, a key determinant in solubility and membrane permeability. Its calculated partition coefficient (LogP) is 0.6779, and its topological polar surface area (TPSA) is 33.12 Ų . In contrast, a direct 1,3-thiazole analog with an identical substituent (e.g., 2-(thiazol-2-yl)ethanol) would possess a different electron distribution, leading to a divergent LogP value, although a direct head-to-head experimental comparison is not available in the primary literature. This difference is class-level inferred based on the fundamental electronic differences between the 1,2- and 1,3-thiazole ring systems [1]. The lower LogP of the isothiazole derivative suggests it may be more amenable to aqueous formulations than its 1,3-thiazole counterpart.

LogP and TPSA vs 1,3-Thiazole
Class-level inference
LogP 0.6779 · TPSA 33.12 Ų
Supports formulation-context differentiation
Comparison inferred from heterocycle electronic dissimilarity
Medicinal Chemistry Drug Discovery Agrochemical Formulation

Comparison of Electronic Properties: Isothiazole Ring Aromaticity vs. Thiazole

The parent isothiazole ring demonstrates a distinct aromatic character compared to its 1,3-thiazole isomer, which translates to the properties of its 3-substituted derivatives. Experimental aromaticity metrics, including magnetic criteria (NICS) and geometric criteria (HOMA), have been quantified for the unsubstituted heterocycles. Isothiazole has a NICS value of -11.66 and a HOMA value of 0.994, whereas thiazole has a NICS of -11.39 and HOMA of 0.929 [1]. The more negative NICS value for isothiazole indicates greater aromatic stabilization, which influences the ring's reactivity and stability. While these values are for the parent rings, they provide class-level inference for the substituted derivatives.

Aromaticity NICS and HOMA
Class-level inference
NICS -11.66 · HOMA 0.994 (parent ring)
Reported aromatic stabilization may influence reactivity
Computed for unsubstituted heterocycles
Organic Synthesis Materials Science Structure-Activity Relationship

Structural Stability Advantage: Non-Oxidized Isothiazole Core vs. Isothiazolone Biocides

2-(1,2-Thiazol-3-yl)ethan-1-ol features a non-oxidized isothiazole ring, whereas many commercially significant isothiazole derivatives are 3-isothiazolones (e.g., methylisothiazolinone). This structural difference has a direct impact on chemical stability and reactivity. The 3-isothiazolone core is known to be susceptible to nucleophilic attack and ring-opening reactions, particularly under alkaline conditions or in the presence of certain nucleophiles [1]. While a direct stability study comparing this specific compound to a defined isothiazolone is lacking, class-level inference strongly suggests that the non-oxidized isothiazole alcohol will exhibit greater chemical stability under a broader range of conditions, avoiding the degradation pathways common to the more reactive isothiazolones.

Stability vs Isothiazolone Core
Class-level inference
Non-oxidized ring avoids nucleophilic degradation
May support broader pH stability screening
Inferred from isothiazolone carbonyl reactivity
Biocide Development Chemical Stability Material Preservation

Synthetic Versatility: The Hydroxyethyl Group as a Differentiating Reactive Handle

The presence of a primary alcohol group in 2-(1,2-Thiazol-3-yl)ethan-1-ol provides a versatile functional handle for further derivatization, a feature absent in simple isothiazole or alkyl-substituted analogs. This hydroxyethyl side chain can be readily converted to esters, ethers, halides, or oxidized to the corresponding aldehyde or carboxylic acid, as outlined in typical synthetic protocols . This is in contrast to 3-methylisothiazole (a common analog), which lacks this modifiable site. The ability to exploit this handle for creating diverse compound libraries is a key differentiator. While the synthetic yield data is not available for this specific compound's transformations, the established reactivity of primary alcohols in heterocyclic systems supports its utility as a superior building block.

Hydroxyethyl Reactive Handle
Supporting evidence
Primary alcohol enables further derivatization
Supports building-block workflow selection
Qualitative functional group advantage
Medicinal Chemistry Organic Synthesis Prodrug Design

High-Value Research and Industrial Application Scenarios for 2-(1,2-Thiazol-3-yl)ethan-1-ol


Development of Novel Agrochemicals and Crop Protection Agents

The unique physicochemical profile of 2-(1,2-thiazol-3-yl)ethan-1-ol, specifically its moderate lipophilicity (LogP 0.6779) and polar surface area (33.12 Ų) , makes it a promising scaffold for designing next-generation fungicides or plant growth regulators. Its structural differentiation from 1,3-thiazole analogs allows for the exploration of novel mechanisms of action, as highlighted in reviews of isothiazole chemistry in crop protection [1]. The non-oxidized isothiazole core offers a stability advantage over isothiazolone biocides, making it suitable for formulations requiring longer shelf life or exposure to environmental conditions.

Synthesis of Diverse Compound Libraries in Medicinal Chemistry

This compound serves as a highly versatile building block for medicinal chemists. Its primary alcohol functional group provides a synthetic handle for creating a vast array of derivatives (esters, ethers, amines), as supported by general synthetic methodology . This is a key differentiator from simpler isothiazoles like 3-methylisothiazole. The distinct electronic properties of the 1,2-thiazole core, including its higher aromatic stabilization compared to 1,3-thiazoles (NICS -11.66 vs. -11.39) [2], can be exploited to modulate target binding and pharmacokinetic properties in drug discovery programs focused on antibacterials or antifungals, where isothiazole derivatives have shown promise [3].

Design of Stable Chemical Probes and Material Preservatives

For applications where chemical stability is paramount, the non-oxidized isothiazole core of 2-(1,2-Thiazol-3-yl)ethan-1-ol provides a clear advantage over commonly used isothiazolone preservatives, which are known to degrade via nucleophilic attack [4]. This compound can be incorporated into polymers or used as a stable linker in chemical probes for biological research. Its unique combination of a stable heterocyclic core and a modifiable alcohol handle makes it a superior choice for developing long-lasting materials or tools that require robust performance without the risk of ring-opening degradation associated with isothiazolones.

Application
Selection Property
Validation Focus
Agrochemical scaffold research
Moderate hydrophilicity and non-oxidized core
Formulation stability and environmental persistence review
Medicinal chemistry building block
Primary alcohol handle and 1,2-thiazole core
Derivatization efficiency and target-engagement screening
Chemical probe and preservative design
Non-oxidized isothiazole stability
Degradation pathway analysis and material compatibility
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